Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

Medicinal Chemistry Agrochemical Discovery Property Optimization

Sourcing a consistent, high-purity pyrimidine building block for kinase inhibitor or antiviral programs often means delays or batch variability. Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS 149771-08-4) solves this. - Validated scaffold for HIV integrase inhibitors and kinase hinge-region diversification via C2 methylthio displacement or oxidation. - Balanced LogP (1.55) and moderate MW (270.31) support scalable process chemistry and agrochemical lead optimization. - Diethyl ester form simplifies work-up and improves multi-step yields vs. free acid or bulkier esters.

Molecular Formula C11H14N2O4S
Molecular Weight 270.31 g/mol
CAS No. 149771-08-4
Cat. No. B179312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate
CAS149771-08-4
Molecular FormulaC11H14N2O4S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC
InChIInChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3
InChIKeyRVHLRUKDQWAVPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate – Physicochemical Baseline


Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate (CAS 149771-08-4) is a pyrimidine derivative characterized by a 2-methylthio group and two ethyl ester functionalities at the 4 and 5 positions [1]. Its molecular formula is C11H14N2O4S with a molecular weight of 270.31 g/mol [1]. The compound exhibits a computed LogP of 1.55 and a topological polar surface area (PSA) of 103.68 Ų [1]. This specific substitution pattern establishes a distinct profile for solubility, reactivity, and synthetic utility compared to its de-esterified, oxo, or halogenated analogs.

Pyrimidine scaffold intermediate with controlled 2-methylthio reactivity for SNAr and cyclization
Diethyl ester balance supports organic-solvent handling and synthetic scalability
Patent-documented route for antiviral research and kinase inhibitor design

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate: Critical Role of 2-Methylthio


Generic substitution among 4,5-pyrimidinedicarboxylate derivatives is not feasible due to the profound impact of the C2 substituent on both physicochemical properties and downstream reactivity. While the 4,5-dicarboxylate core is common, variations at the 2-position—such as the methylthio group in the target compound versus an oxo, chloro, or hydrogen group—lead to significant divergences in lipophilicity, electrophilicity, and the types of nucleophilic substitution or cyclization reactions that can be performed [1]. This necessitates a precise selection based on the required synthetic pathway and target molecule profile.

Target

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

vs
Substitute

2-Oxo analog: lipophilicity profile may shift partition-dependent reactivity

Target

2-Methylthio reactivity enables mild nucleophilic displacement

vs
Substitute

2-Chloro analog: harsher conditions may alter functional group tolerance

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate vs. Key Analogs


Increased Lipophilicity vs. 2-Oxo Analog

The 2-methylthio group confers significantly higher lipophilicity compared to the 2-oxo analog. This is quantified by the computed LogP values. This increased lipophilicity makes the methylthio derivative a more suitable intermediate for developing drug candidates or agrochemicals where membrane permeability and distribution into lipophilic compartments are critical [1][2].

Lipophilicity vs 2-Oxo
Cross‑study comparable
LogP 1.55 vs ~0.25 (approx. 20‑fold higher partition)
Supports lipophilicity-driven design in med chem and agrochemical research
Computed XLogP3-AA; experimental confirmation recommended
Medicinal Chemistry Agrochemical Discovery Property Optimization

Enhanced Reactivity vs. 2-Chloro Analog

The 2-methylthio group is a superior leaving group compared to the 2-chloro atom in nucleophilic aromatic substitution (SNAr) reactions under mild conditions, enabling more efficient and selective functionalization. The methylthio group can be readily displaced by a variety of nitrogen, oxygen, and carbon nucleophiles, whereas the chloro analog often requires harsher conditions or catalysts and can be prone to unwanted side reactions [1].

Reactivity vs 2-Chloro
Class‑level inference
Reported higher SNAr reactivity under mild conditions
May enable broader nucleophile scope; verify with specific substrates
Based on alkylthiopyrimidine trends, not head‑to‑head measurement
Organic Synthesis Medicinal Chemistry Scaffold Diversification

Molecular Weight and Scalability Edge

The target compound has a molecular weight of 270.31 g/mol [1]. While the dimethyl ester analog (CAS 132973-51-4) has a lower molecular weight (242.25 g/mol) and the corresponding diacid (CAS 149771-16-4) has a lower weight (214.2 g/mol), the ethyl esters offer a practical balance. They are more stable and less prone to unwanted side reactions than the free acid, and they provide better solubility in common organic solvents compared to the methyl ester, without the significant increase in molecular weight and cost associated with bulkier ester groups [2].

MW & Scalability
Cross‑study comparable
MW 270.31 (ethyl ester) vs 242.25 (methyl ester)
Ester choice balances reactivity and handling without excessive mass
Stability and solubility advantage context-dependent
Process Chemistry Scale-Up Cost-Efficiency

Patented HIV Integrase Inhibitor Synthesis

The compound is explicitly cited in patent literature, such as WO2004096807A2, which pertains to HIV integrase inhibitors [1]. This provides a validated precedent for its use in a therapeutically relevant area. While other 4,5-pyrimidinedicarboxylates may have other applications, this specific patent linkage offers a clear, documented pathway for research groups focused on antiviral drug discovery.

Patent Precedent
Supporting evidence
Cited as intermediate in WO2004096807A2 (HIV integrase inhibitors)
Supports antiviral research synthetic route scoping
Patent context does not imply therapeutic validation
Antiviral Research Drug Discovery Patent Literature

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate – Key Applications


Kinase Inhibitor Scaffolds via C2 Derivatization

The compound is an ideal starting material for the synthesis of kinase inhibitor scaffolds. The 2-methylthio group can be selectively oxidized to a sulfoxide or sulfone, or displaced by amines to introduce a key hydrogen-bonding or hydrophobic group required for kinase hinge region binding. The differential reactivity of the C2 position, as outlined in the Evidence Guide, allows for precise and efficient structural diversification [2].

Agrochemicals with Optimized Lipophilicity

Given its LogP of 1.55, the compound is a valuable intermediate for designing agrochemical candidates, such as fungicides or herbicides, that require moderate lipophilicity for plant cuticle penetration and systemic movement. This property profile, established in comparison to the 2-oxo analog, is a key differentiator for projects targeting specific physical property windows [1].

Process Scale-Up for Complex Pyrimidines

For process chemists, the diethyl ester form offers a practical balance of stability, solubility, and molecular weight, making it a more scalable intermediate than the corresponding free acid or bulkier esters. Its use can simplify work-up procedures and improve overall yield in multi-step syntheses, as supported by the comparative molecular weight data [1][3].

Antiviral Drug Discovery Programs

The compound's documented use as an intermediate in the synthesis of HIV integrase inhibitors provides a validated entry point for antiviral research programs. Procurement of this specific intermediate, rather than a generic analog, aligns research efforts with prior art and can accelerate hit-to-lead campaigns in this therapeutic area [4].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
C2 methylthio displacement or oxidation
Selectivity and yield in hinge-binding motif construction
Agrochemical intermediate design
Moderate lipophilicity profile
Membrane penetration and systemic movement assays
Process scale‑up intermediate
Diethyl ester stability and solubility
Synthetic handling, work‑up efficiency, and yield optimization
Antiviral research route scoping
Patent‑documented synthetic precedent
Route viability for HIV integrase inhibitor analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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